1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine
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Overview
Description
1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological and pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine typically involves the reaction of 2-fluorobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, and the product is purified by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of sensor materials for detecting various ions and gases.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine can be compared with other hydrazone derivatives, such as:
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Similar in structure but contains a benzofuran group instead of a fluorophenyl group.
2-Fluorophenylhydrazine: Lacks the trichlorophenyl group and has different chemical properties.
Thiazole derivatives: Contain a thiazole ring and exhibit diverse biological activities. The uniqueness of this compound lies in its specific combination of fluorophenyl and trichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl3FN2 |
---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H8Cl3FN2/c14-9-5-10(15)13(11(16)6-9)19-18-7-8-3-1-2-4-12(8)17/h1-7,19H/b18-7+ |
InChI Key |
JYCHIHLFBFEOOP-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
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